Cas no 1690341-79-7 (5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine)
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
- C1=2C(=CNC=2C=NC(=C1)Br)I
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
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- Inchi: 1S/C7H4BrIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H
- InChI Key: XVRNXQCYXRVUEY-UHFFFAOYSA-N
- SMILES: IC1=CNC2C=NC(=CC=21)Br
Computed Properties
- Exact Mass: 321.86026 g/mol
- Monoisotopic Mass: 321.86026 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 322.93
- XLogP3: 2.7
- Topological Polar Surface Area: 28.7
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF04005-2.5g |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-5g |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 5g |
$2301.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-10g |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 10g |
$3394.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-50mg |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-100mg |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-250mg |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-500mg |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AF04005-1g |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 1g |
$818.00 | 2024-04-20 | |
| Enamine | EN300-7445675-0.05g |
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 0.05g |
$174.0 | 2024-05-23 | |
| Enamine | EN300-7445675-0.1g |
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
1690341-79-7 | 95% | 0.1g |
$257.0 | 2024-05-23 |
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Introduction to 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1690341-79-7)
5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, with the CAS number 1690341-79-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of both bromo and iodo substituents on the pyrrolopyridine core enhances its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates.
The structural features of 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine make it an attractive building block for medicinal chemists. The bromo and iodo atoms serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for creating more intricate molecular architectures. The compound's ability to undergo such transformations has made it a valuable reagent in the synthesis of small-molecule inhibitors and other pharmacologically active agents.
In recent years, there has been a surge in research focused on developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The pyrrolopyridine scaffold has been extensively studied due to its ability to interact with biological targets such as kinases, proteases, and other enzymes involved in disease pathways. 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has been explored as a precursor in the synthesis of molecules that modulate these targets, leading to promising results in preclinical studies.
One of the most compelling aspects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is its role in the development of targeted therapies. For instance, researchers have utilized this compound to create inhibitors of tyrosine kinases, which are overexpressed in many cancers. By incorporating the bromo and iodo substituents into a kinase inhibitor core, scientists have been able to develop more potent and selective agents that exhibit improved pharmacokinetic properties. These advancements highlight the importance of heterocyclic compounds like 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in modern drug discovery.
The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include cyclization reactions followed by halogenation steps. The choice of reagents and conditions can significantly impact the final product's characteristics, making it crucial for chemists to employ robust synthetic strategies. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in large-scale pharmaceutical applications.
The biological activity of derivatives of 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has been extensively evaluated in various cell-based assays and animal models. These studies have revealed that modifications at the bromo and iodo positions can significantly alter the compound's potency and selectivity. For example, certain analogs have demonstrated inhibitory effects against specific disease-related enzymes with high affinity. This underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds derived from this scaffold.
In addition to its applications in oncology, 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has shown promise in other therapeutic areas. Researchers have explored its potential as an intermediate in the development of antiviral agents and anti-inflammatory drugs. The versatility of this compound allows for further derivatization into molecules that can interact with diverse biological targets. Such flexibility is crucial for addressing complex diseases that require multifaceted therapeutic approaches.
The growing interest in 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has also spurred innovation in computational chemistry and drug design algorithms. These tools are being used to predict the biological activity of new derivatives before they are synthesized experimentally. This approach accelerates the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted properties. The integration of computational methods with traditional synthetic chemistry has significantly enhanced the efficiency of developing novel therapeutics.
The future prospects for 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine are vast and exciting. As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted interventions. This compound remains a cornerstone in medicinal chemistry due to its structural versatility and functional utility. Continued research efforts will likely uncover new applications for this molecule and its derivatives across multiple therapeutic domains.
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